molecular formula C15H19NOS B14390599 3-(2-Methoxyphenyl)-1-(piperidin-1-yl)prop-2-ene-1-thione CAS No. 89812-85-1

3-(2-Methoxyphenyl)-1-(piperidin-1-yl)prop-2-ene-1-thione

Katalognummer: B14390599
CAS-Nummer: 89812-85-1
Molekulargewicht: 261.4 g/mol
InChI-Schlüssel: MEVPBZVHDDKYBL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-Methoxyphenyl)-1-(piperidin-1-yl)prop-2-ene-1-thione is an organic compound that belongs to the class of thioethers. This compound features a methoxyphenyl group, a piperidine ring, and a thione group, making it a molecule of interest in various chemical and pharmaceutical research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyphenyl)-1-(piperidin-1-yl)prop-2-ene-1-thione typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methoxybenzaldehyde and piperidine.

    Condensation Reaction: The aldehyde group of 2-methoxybenzaldehyde reacts with piperidine to form an imine intermediate.

    Thionation: The imine intermediate is then subjected to thionation using a thionating agent such as Lawesson’s reagent or phosphorus pentasulfide to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Methoxyphenyl)-1-(piperidin-1-yl)prop-2-ene-1-thione can undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The double bond in the propene chain can be reduced to form a saturated compound.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated thioethers.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 3-(2-Methoxyphenyl)-1-(piperidin-1-yl)prop-2-ene-1-thione would depend on its specific application. For example, if it exhibits antimicrobial activity, it might interact with bacterial cell membranes or enzymes, disrupting their function. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(2-Methoxyphenyl)-1-(piperidin-1-yl)prop-2-ene-1-one: Similar structure but with a ketone group instead of a thione group.

    3-(2-Methoxyphenyl)-1-(piperidin-1-yl)propane-1-thione: Similar structure but with a saturated propyl chain.

Uniqueness

The presence of the thione group in 3-(2-Methoxyphenyl)-1-(piperidin-1-yl)prop-2-ene-1-thione may confer unique chemical reactivity and biological activity compared to its analogs. This could make it a valuable compound for specific applications where thione functionality is desired.

Eigenschaften

CAS-Nummer

89812-85-1

Molekularformel

C15H19NOS

Molekulargewicht

261.4 g/mol

IUPAC-Name

3-(2-methoxyphenyl)-1-piperidin-1-ylprop-2-ene-1-thione

InChI

InChI=1S/C15H19NOS/c1-17-14-8-4-3-7-13(14)9-10-15(18)16-11-5-2-6-12-16/h3-4,7-10H,2,5-6,11-12H2,1H3

InChI-Schlüssel

MEVPBZVHDDKYBL-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC=C1C=CC(=S)N2CCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.